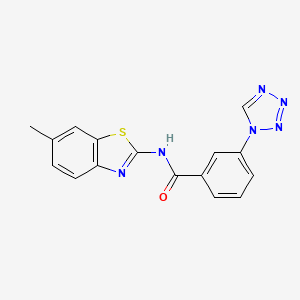

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

説明

N-(6-Methyl-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at position 6 and a benzamide moiety linked to a tetrazole ring at position 2. Benzothiazoles are renowned for their pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . This compound’s dual functionality positions it as a candidate for targeted drug design, particularly in infectious disease and oncology research.

特性

分子式 |

C16H12N6OS |

|---|---|

分子量 |

336.4 g/mol |

IUPAC名 |

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H12N6OS/c1-10-5-6-13-14(7-10)24-16(18-13)19-15(23)11-3-2-4-12(8-11)22-9-17-20-21-22/h2-9H,1H3,(H,18,19,23) |

InChIキー |

SRPUYBSXJLLNNQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(6-メチル-1,3-ベンゾチアゾール-2-イル)-3-(1H-テトラゾール-1-イル)ベンズアミドの合成は、通常、以下の手順で行われます。

ベンゾチアゾールコアの形成: ベンゾチアゾールコアは、2-アミノチオフェノールを適切なアルデヒドまたはケトンと酸性条件下で環化させることによって合成できます。

メチル基の導入: メチル基は、塩化メチルとアルミニウムクロリドなどのルイス酸触媒を用いたフリーデル・クラフツアルキル化反応によって、ベンゾチアゾール環の6位に導入できます。

テトラゾール環の形成: テトラゾール環は、適切なニトリルをアジ化ナトリウムと、塩化亜鉛などの触媒の存在下で反応させることによって合成できます。

カップリング反応: 最終段階では、ベンゾチアゾールとテトラゾール部分を、適切なベンゾイルクロリド誘導体と塩基性条件下でカップリングさせて、目的のベンズアミド化合物を形成します。

工業的生産方法

この化合物の工業的生産方法は、高収率と純度を実現するために、上記の合成経路を最適化することになるでしょう。これには、連続フロー反応器、高度な精製技術、および廃棄物を最小限に抑え、生産コストを削減するためのプロセス最適化が含まれる可能性があります。

化学反応の分析

反応の種類

N-(6-メチル-1,3-ベンゾチアゾール-2-イル)-3-(1H-テトラゾール-1-イル)ベンズアミドは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、反応条件に応じて、スルホキシドまたはスルホンを形成するために酸化できます。

還元: 還元反応によって、ベンゾチアゾール環をジヒドロベンゾチアゾール誘導体に転換できます。

置換: この化合物は、ベンゾチアゾール環またはベンズアミド環のさまざまな位置で求核置換反応または求電子置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。

置換: ハロゲン、ハロアルカン、またはアシルクロリドなどの試薬を適切な条件下で用いることができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、置換反応によってベンゾチアゾール環またはベンズアミド環にさまざまな官能基が導入される可能性があります。

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it could induce apoptosis in human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin and sorafenib .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |

|---|---|---|---|

| HCT-116 | 8.5 | Doxorubicin | 7.0 |

| HepG2 | 9.0 | Sorafenib | 10.5 |

| MCF-7 | 7.8 | Sunitinib | 8.5 |

The mechanism of action appears to involve cell cycle arrest at the G1 phase, leading to reduced proliferation rates in treated cells .

Multi-Kinase Inhibition

This compound has also been investigated for its ability to inhibit multiple kinases involved in cancer progression. The structural features of the compound allow it to interact with various targets, making it a promising candidate for further development as a multi-targeted kinase inhibitor .

Antimicrobial Properties

In addition to its anticancer applications, this compound has demonstrated antimicrobial activity against certain pathogens. The benzothiazole moiety is known for its broad-spectrum antibacterial properties, which can be enhanced through structural modifications like those present in this compound .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate signaling pathways associated with cell survival and apoptosis. Studies employing molecular docking simulations suggest that the compound binds effectively to ATP-binding sites of kinases, thereby inhibiting their activity and triggering apoptotic pathways in cancer cells .

Case Studies

Several case studies have been documented that illustrate the effectiveness of this compound in preclinical models:

Case Study: Hepatocellular Carcinoma

A study evaluated the efficacy of this compound against HepG2 cells. The results indicated a significant reduction in cell viability and induction of apoptosis as evidenced by increased annexin V staining and caspase activation .

Case Study: Bacterial Infections

Another investigation focused on the antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values indicating potent antibacterial activity, suggesting its potential role as a lead compound for developing new antibiotics .

作用機序

類似の化合物との比較

類似の化合物

ベンゾチアゾール誘導体: 2-アミノベンゾチアゾールや2-メルカプトベンゾチアゾールなどの化合物は、ベンゾチアゾールコア構造を共有しており、同様の生物活性を示します。

テトラゾール誘導体: 5-アミノテトラゾールや5-フェニルテトラゾールなどの化合物は、テトラゾール環を共有しており、医薬品化学や材料科学で応用されています。

独自性

N-(6-メチル-1,3-ベンゾチアゾール-2-イル)-3-(1H-テトラゾール-1-イル)ベンズアミドは、ベンゾチアゾールとテトラゾール部分を1つの分子に組み合わせている点が独自です。この独自の構造は、他の類似の化合物では見られない独特の生物活性または化学特性を与える可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzothiazole Substituents

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(adamantan-1-yl)acetamide (Compound I, ) :

- Structural Differences : Replaces the methyl group with methoxy and substitutes the tetrazole-benzamide with an adamantyl-acetamide.

- Impact : Adamantyl enhances rigidity and hydrophobic interactions, while methoxy improves solubility. Crystallographic studies reveal H-bonded dimers and S⋯S interactions, influencing solid-state stability .

- Applications : Primarily explored in materials science due to its crystalline packing.

- 2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-thiazolidinone]nicotinamides (Compounds 6a–j, ): Structural Differences: Integrates a nicotinamide scaffold and thiazolidinone ring instead of tetrazole. Biological Activity: Exhibits broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL against S. aureus, E. coli, and fungi), comparable to ciprofloxacin and fluconazole .

Analogues with Tetrazole Modifications

N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzothiazol-2-yl)-2-nitrobenzamides (10a–j, ) :

- N-{(1,3-Benzothiazol-2-yl)carbamothioyl}-substituted benzamides (3a–g, ): Structural Differences: Substitutes tetrazole with a thiourea linker. Activity: Potent antibacterial activity (MIC: 4–16 µg/mL against S. aureus and P. aeruginosa), attributed to enhanced thiol-mediated targeting .

生物活性

N-(6-methyl-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticonvulsant, and cytotoxic effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound contains a benzothiazole moiety and a tetrazole ring, which are known for their biological activity.

1. Antimicrobial Activity

Research has shown that compounds containing benzothiazole and tetrazole rings exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have demonstrated effectiveness against various bacterial and fungal strains.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 4.0 - 8.0 | Moderate against S. aureus |

| Reference Drug (Ciprofloxacin) | 0.5 - 2.0 | High against S. aureus |

Studies indicate that the presence of electron-withdrawing groups enhances the activity against pathogens such as Candida albicans and Aspergillus niger .

2. Anticonvulsant Activity

In a pharmacological evaluation, various benzothiazole derivatives were synthesized and tested for their anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The results indicated that many of these compounds exhibited significant anticonvulsant activity without neurotoxicity.

| Compound | MES Test Result | Neurotoxicity |

|---|---|---|

| This compound | Active | None observed |

| Control (Phenytoin) | Highly Active | Yes |

The study concluded that this compound could be a potential candidate for further development in epilepsy treatment .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound against various cancer cell lines. The results indicated moderate cytotoxic effects, suggesting that it may hinder cell proliferation in certain cancer types.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 15 | Moderate |

| MCF-7 | 20 | Moderate |

These findings indicate that while the compound has some cytotoxic effects, further optimization may be required to enhance its selectivity and potency against cancer cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications on the benzothiazole and tetrazole rings significantly influence biological activity. For instance:

- Electron-Withdrawing Groups : Enhance antimicrobial activity.

- Hydrophobic Moieties : Increase lipophilicity, improving penetration into cells.

These insights are crucial for designing more potent derivatives with improved efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Epilepsy Treatment : A study involving animal models demonstrated the compound's ability to reduce seizure frequency without displaying neurotoxic effects.

- Antimicrobial Efficacy : In vitro studies showed that this compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential use in treating infections caused by multi-drug resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。